Methyl 7-oxooctadecanoate

Description

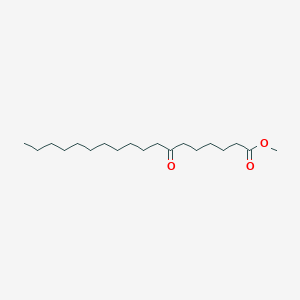

Structure

2D Structure

Properties

IUPAC Name |

methyl 7-oxooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-12-15-18(20)16-13-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHPCXRUUSTYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336879 | |

| Record name | Methyl 7-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-22-5 | |

| Record name | Methyl 7-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Product Chemistry of Methyl 7 Oxooctadecanoate

Isolation and Identification from Botanical Sources

Phytochemical Analysis of Nepeta praetervisa

Methyl 7-oxooctadecanoate has been successfully isolated and identified from the whole plant of Nepeta praetervisa, a species belonging to the Lamiaceae family. In a phytochemical investigation, this compound was detected in the n-hexane fraction of the plant extract. The identification was achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which matched the mass spectra of the isolated compound with those available in spectral libraries. Alongside this compound, other related fatty acid methyl esters, such as Methyl 5-oxooctadecanoate and Methyl 12-oxooctadecanoate, were also identified in the same fraction.

Methodologies for Natural Product Extraction and Characterization

The isolation of this compound from plant matrices involves a series of standard and advanced phytochemical techniques. The general workflow for extracting and characterizing such lipophilic compounds is outlined below.

Extraction Methods:

A variety of extraction techniques can be employed to isolate fatty acid derivatives from plant materials. The choice of method often depends on the stability of the compound and the desired yield. Common methods include:

Maceration: This simple technique involves soaking the plant material in a solvent for an extended period. It is suitable for thermolabile compounds but can be time-consuming and less efficient.

Percolation: A more efficient method where a solvent is continuously passed through the plant material, allowing for a more thorough extraction.

Soxhlet Extraction: This continuous extraction method uses a smaller amount of solvent and is highly efficient, though the repeated heating may not be suitable for all compounds.

For lipophilic compounds like this compound, non-polar solvents such as n-hexane are typically used for extraction.

Characterization Techniques:

Once the crude extract is obtained, it undergoes fractionation and purification, often using chromatographic methods. The final identification and structural elucidation of the isolated compounds are achieved through spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. cabidigitallibrary.org It separates the components of a mixture and provides mass spectra for each, allowing for their identification by comparison with spectral libraries or through interpretation of fragmentation patterns. cabidigitallibrary.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments are crucial for the definitive structural elucidation of novel or complex natural products. cabidigitallibrary.org Techniques like 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC provide detailed information about the carbon-hydrogen framework of the molecule. cabidigitallibrary.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps in identifying the functional groups present in a molecule, such as the carbonyl (C=O) group of the ketone and the ester group in this compound.

Biosynthetic Considerations and Proposed Pathways

The biosynthesis of keto fatty acids in plants is a complex process that builds upon the fundamental pathways of fatty acid synthesis. While the specific enzymatic steps leading to this compound have not been fully elucidated, a general understanding can be derived from the known mechanisms of fatty acid metabolism in plants.

The initial steps of fatty acid synthesis occur in the plastids, where the fatty acid synthase (FAS) complex produces saturated fatty acid chains, primarily palmitic acid (C16:0) and stearic acid (C18:0), from acetyl-CoA and malonyl-ACP. nih.gov These fatty acids can then be elongated in the endoplasmic reticulum by an elongase complex. nih.gov This complex catalyzes a four-step cycle involving condensation, reduction, dehydration, and another reduction, adding two-carbon units to the fatty acid chain. csun.edu The key enzymes in this process are:

β-ketoacyl-CoA synthase (KCS)

β-ketoacyl-CoA reductase (KCR)

3-hydroxyacyl-CoA dehydratase (HCD)

Enoyl-CoA reductase (ECR)

The formation of the keto group at a specific position, such as C-7 in octadecanoic acid, likely involves a modification of the standard fatty acid elongation or a subsequent oxidation step. One proposed mechanism for the formation of methyl ketones in plants involves the interception and decarboxylation of 3-oxo-acyl elongation intermediates. nih.gov However, for a keto group at the C-7 position, a different enzymatic activity would be required. It is plausible that a specific hydroxylase first introduces a hydroxyl group at the C-7 position of the fatty acid chain, which is then oxidized to a keto group by a dehydrogenase. annualreviews.org Desaturase-like enzymes in plants are known to catalyze the formation of not only double bonds but also other functional groups like hydroxy and epoxy groups. aocs.org

The final step in the formation of this compound would be the esterification of the carboxyl group of 7-oxooctadecanoic acid with methanol.

Ecological and Biological Relevance of Natural Occurrences

Fatty acid-derived natural products, including oxylipins like keto fatty acids, play crucial roles in plant biology. These compounds are often involved in plant defense mechanisms and signaling pathways.

Keto fatty acids are a class of oxylipins that can be produced by plants in response to biotic and abiotic stresses. nih.govnih.gov They have been shown to be involved in processes such as cell death and the expression of stress-related genes. researchgate.net Some oxylipins possess direct antimicrobial and antifungal activities, contributing to the plant's defense against pathogens. nih.gov For instance, certain keto fatty acids have demonstrated inhibitory activity against a range of fungal plant pathogens. nih.gov

Further research is needed to elucidate the specific ecological functions of this compound within Nepeta praetervisa and its potential interactions with other organisms in its natural habitat.

Advanced Synthetic Methodologies for Methyl 7 Oxooctadecanoate and Its Analogues

Chemical Synthesis Approaches for Positional Oxo-Isomers

Chemical synthesis provides robust and versatile pathways to a wide array of positional isomers of methyl oxooctadecanoate. These methods often involve the oxidation of corresponding hydroxy fatty acid esters or the rearrangement of functional groups on the fatty acid backbone. For instance, methyl 17-oxooctadecanoate can be synthesized by the oxidation of methyl 17-hydroxyoctadecanoate, a precursor often obtained through fermentation. Similarly, isomers such as methyl 3-oxooctadecanoate and methyl 5-oxooctadecanoate can be prepared through specific synthetic routes like the reaction of palmitoyl (B13399708) chloride with potassium 3-methoxy-3-oxopropanoate. sigmaaldrich.com

Stereoselective Synthesis Strategies

Achieving stereocontrol is crucial when synthesizing analogues that may have chiral centers, particularly the hydroxy precursors to keto acids. While the ketone in methyl 7-oxooctadecanoate itself is not a stereocenter, related compounds and synthetic intermediates often require precise stereochemical control.

Strategies for stereoselective synthesis in fatty acid chemistry often involve enzymatic resolutions or the use of chiral catalysts. For example, the diastereoselective reduction of chiral βγ-unsaturated α-oxo esters is a known method for creating specific stereoisomers. acs.org Other powerful techniques include:

Wittig Reaction: This reaction can be optimized to produce specific (Z)- or (E)-isomers of unsaturated fatty acids, which can be precursors to saturated oxo-derivatives. By carefully selecting reaction conditions such as solvent (THF) and temperature (-78°C), high stereoselectivity (Z:E ratios ≥ 97:3) can be achieved. researchgate.net

Asymmetric Reductions: The use of biocatalysts, such as Candida parapsilosis, can achieve highly stereoselective reduction of keto esters to produce chiral hydroxy esters. acs.org

Rearrangement Reactions: Specific rearrangements like the Eschenmoser-Claisen rearrangement have been employed in the stereoselective synthesis of complex oxylipins, demonstrating a powerful method for controlling stereochemistry during carbon-carbon bond formation. nih.gov

Directed Hydroxylation: Enzymes such as P450 monooxygenases can perform regio- and stereoselective hydroxylation on non-functionalized fatty acids, providing a direct route to chiral hydroxy precursors that can then be oxidized to the target keto acid. rsc.org

Deuterium (B1214612) Labeling Techniques in Oxooctadecanoates

Deuterium-labeled compounds are invaluable tools for mechanistic studies, metabolic tracing, and as internal standards in mass spectrometry. nih.govthalesnano.com Specific methods have been developed for the synthesis of deuterated oxooctadecanoates, including isomers of this compound.

Two primary methods for introducing deuterium have been established:

Exchange and Chain Extension: This involves preparing a 2,2-dideutero acid by exchange with deuterium oxide (D₂O), followed by chain extension to yield the desired dideuteroxooctadecanoate. nih.gov

Stepwise Reduction and Oxidation: This route involves the reduction of an oxooctadecanoate with sodium borodeuteride (NaBD₄), conversion to a tosylate or mesylate, and further reduction with lithium aluminum deuteride (B1239839) (LiAlD₄) to form a tetradeuterooctadecanol, which is then oxidized to the dideuterooctadecanoic acid. nih.gov

Using these techniques, a variety of specifically deuterated oxooctadecanoates have been synthesized with deuterium atoms positioned at specific locations, often gamma to the oxo group, to aid in spectral analysis. nih.govcdnsciencepub.com

| Compound Name | Position of Oxo Group | Position of Deuterium Label (d₂) |

|---|---|---|

| 7-oxooctadecanoate-10,10-d₂ | C7 | C10 |

| 8-oxooctadecanoate-5,5-d₂ | C8 | C5 |

| 8-oxooctadecanoate-11,11-d₂ | C8 | C11 |

| 11-oxooctadecanoate-8,8-d₂ | C11 | C8 |

| 11-oxooctadecanoate-14,14-d₂ | C11 | C14 |

| 12-oxooctadecanoate-9,9-d₂ | C12 | C9 |

| 13-oxooctadecanoate-16,16-d₂ | C13 | C16 |

Precursor Transformations (e.g., from methyl oleate)

Methyl oleate, the methyl ester of oleic acid, is an abundant and renewable feedstock, making it an attractive precursor for value-added chemicals. asm.org The double bond at the C9-C10 position is a reactive site for transformations that can yield oxo-derivatives. A common strategy involves the epoxidation of the double bond to form methyl cis-9,10-epoxyoctadecanoate. This epoxide can then be rearranged to a mixture of methyl 9-oxooctadecanoate and methyl 10-oxooctadecanoate. researchgate.netresearchgate.netmdpi.com This rearrangement can occur during oxidation processes, where the ketones are observed as by-products. researchgate.netmdpi.com Catalytic systems, sometimes involving tungsten-based catalysts, are used to facilitate the initial epoxidation step. unive.it

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic and biocatalytic methods offer a green alternative to traditional chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. dss.go.th These routes are particularly effective for the oxidation of fatty acids and the synthesis of chiral intermediates.

Microbial Transformations in Fatty Acid Oxidation

Microorganisms provide a powerful toolkit of enzymes capable of performing specific oxidations on fatty acids. Several bacterial and yeast species can convert oleic acid into hydroxy and oxo derivatives. The primary products are typically 10-hydroxystearic acid and 10-oxostearic acid, resulting from the hydration of the double bond followed by oxidation of the secondary alcohol. nih.govnih.gov

Resting cells of various microbes have been used to achieve these transformations with notable efficiency. This process is considered a model for the formation of adipocere (grave wax), where similar microbial conversions occur postmortem. nih.gov

| Microorganism | Product | Yield |

|---|---|---|

| Saccharomyces cerevisiae (Baker's Yeast) | 10-Hydroxyoctadecanoic acid | 45% |

| Nocardia aurantia (ATCC 12674) | 10-Oxo-octadecanoic acid | 65% |

| Nocardia sp. (NRRL 5646) | 10-Oxo-octadecanoic acid | 55% |

| Mycobacterium fortuitum (UI 53378) | 10-Oxo-octadecanoic acid | 80% |

Lipase-Catalyzed Reactions and Enantioselective Synthesis of Related Hydroxystearic Acids

Lipases are widely used biocatalysts valued for their ability to perform esterification, transesterification, and hydrolysis reactions with high specificity. dss.go.thresearchgate.net In the context of oxo-fatty acid synthesis, lipases are primarily used to esterify the precursor hydroxy fatty acids. For example, immobilized lipase (B570770) from Rhizomucor miehei can effectively catalyze the esterification of 12-hydroxystearic acid with various alcohols to produce hydroxy stearates in high yields (82-90%). dss.go.th This enzymatic approach avoids the harsh conditions of high-temperature chemical catalysis, which can lead to degradation and side reactions. dss.go.th

While lipases act on the carboxyl group, other enzymes are employed for the enantioselective creation of the hydroxyl group itself.

Fungal Peroxygenases: Unspecific peroxygenases (UPOs) from fungi like Agrocybe aegerita can catalyze the epoxidation of polyunsaturated fatty acids with extremely high regio- and enantioselectivity (ee > 99%). mdpi.com These epoxides are direct precursors to specific vicinal diols and can be opened to form specific hydroxy isomers.

Oleate Hydratases: These enzymes catalyze the direct addition of water across the double bond of oleic acid to form 10-hydroxystearic acid. This enzymatic step can be coupled in a one-pot reaction with a lipase-catalyzed esterification to produce hydroxy-fatty acid esters directly from oleic acid. google.com

These biocatalytic strategies, particularly the enantioselective synthesis of hydroxystearic acids, provide a pathway to chiral building blocks that can be subsequently oxidized to form specific, enantiopure oxo-fatty acid analogues.

Derivatization Strategies and Analogue Development

The chemical reactivity of the keto group in this compound provides a versatile platform for the synthesis of a variety of derivatives. These modifications allow for the development of analogues with altered physical, chemical, and biological properties, expanding their utility in research and industry. Key derivatization strategies include the reduction of the ketone to a hydroxyl group and the formation of other functionalized compounds through various chemical transformations.

Conversion to Hydroxystearic Acid Methyl Esters

A primary derivatization pathway for this compound is its conversion to methyl 7-hydroxyoctadecanoate. This transformation is most commonly achieved through the chemical reduction of the ketone functionality.

Detailed Research Findings:

The reduction of this compound to its corresponding hydroxyl derivative is a well-established synthetic procedure. gsartor.orgmdpi.com Research has demonstrated that this conversion can be efficiently carried out using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol. mdpi.comasm.org In this reaction, the borohydride anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the secondary alcohol, methyl 7-hydroxyoctadecanoate.

The process is typically conducted at room temperature and can be monitored using techniques like thin-layer chromatography (TLC) to track the disappearance of the starting keto ester. mdpi.com Following the completion of the reaction, a simple workup involving the addition of water, neutralization, and extraction with an organic solvent like ethyl acetate (B1210297) is employed to isolate the product. mdpi.comasm.org This method results in the formation of a racemic mixture of the (R) and (S) enantiomers of the hydroxystearic acid methyl ester. gsartor.org

For specialized applications, such as metabolic studies or mass spectrometry analysis, isotopically labeled hydroxystearic acid methyl esters can be synthesized. This is achieved by using deuterated reducing agents, for example, sodium borodeuteride (NaBD₄), which introduces a deuterium atom at the C-7 position upon reduction of the ketone. nih.gov

Table 1: Reagents and Conditions for the Reduction of Oxooctadecanoate Methyl Esters

| Starting Material | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol | Methyl 7-hydroxyoctadecanoate | gsartor.orgmdpi.com |

| Methyl 10-oxooctadecanoate | Sodium Borohydride (NaBH₄) | Methanol | Methyl 10-hydroxyoctadecanoate | asm.org |

| Oxooctadecanoates | Sodium Borodeuteride (NaBD₄) | Not Specified | Deuterated Hydroxyoctadecanoates | nih.gov |

Formation of Other Functionalized Derivatives

Beyond simple reduction to hydroxyl derivatives, the carbonyl group of this compound serves as a key functional handle for creating a diverse array of other analogues. These transformations enable the introduction of different functional groups, leading to compounds with unique properties for various scientific investigations.

Detailed Research Findings:

The versatility of the keto group allows for several types of chemical modifications:

Isotopic Labeling: For use in metabolic tracing and mechanistic studies, specifically deuterated analogues of this compound have been synthesized. nih.gov One approach involves the preparation of dideutero acids through exchange with deuterium oxide, followed by chain extension to create dideuterated oxooctadecanoates, such as this compound-10,10-d₂. nih.gov

Reduction to Alkanes: The oxo group can be completely removed to yield the parent saturated fatty acid methyl ester, methyl octadecanoate. A method for this involves converting the ketone into a tosylhydrazone derivative, which is then reduced using a reagent like sodium cyanoborohydride. nih.gov

Oxidation Reactions: While less common for this specific isomer, the keto group in long-chain fatty esters can potentially be a site for oxidative cleavage, which would break the carbon chain and form dicarboxylic acids. This type of reaction, such as a Baeyer-Villiger oxidation, can convert the keto-ester into different ester derivatives, which upon hydrolysis would yield shorter-chain fatty acids and dicarboxylic acids. asm.org

Derivatization for Analysis: For identification and structural elucidation, the keto group is often derivatized. For instance, in the analysis of related keto-hydroxy fatty acids, derivatization schemes are employed to confirm the position of the oxo group through mass spectrometry. dss.go.th

Table 2: Examples of Functionalized Derivatives from Oxo Fatty Acid Esters

| Derivative Type | Synthetic Method | Precursor | Key Reagent(s) | Application | Reference |

|---|---|---|---|---|---|

| Deuterated Analogue | Deuterium Exchange & Chain Extension | Not Specified | D₂O | Isotopic Labeling, Mechanistic Studies | nih.gov |

| Dideuterooctadecanoate | Reduction of Tosylhydrazone | Dideuteroxooctadecanoate | Sodium Cyanoborohydride | Isotopic Labeling, Mechanistic Studies | nih.gov |

| Ester (via Oxidation) | Baeyer-Villiger Oxidation | Methyl 10-oxooctadecanoate | m-chloroperoxybenzoic acid | Synthesis of shorter-chain acids | asm.org |

Advanced Analytical Characterization in Research of Methyl 7 Oxooctadecanoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of methyl 7-oxooctadecanoate, with each technique offering unique information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In ¹H NMR spectroscopy, the proton signals are assigned based on their chemical shifts (δ) and coupling constants (J). Key signals for this compound include those for the methyl ester protons and the protons adjacent to the ketone and ester functionalities.

¹³C NMR spectroscopy provides a map of the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. For instance, the presence of an oxo group significantly influences the chemical shifts of neighboring carbon atoms. cdnsciencepub.com A detailed study of the ¹³C NMR spectra of the 16 isomeric oxooctadecanoates revealed that the introduction of an oxo group causes large effects on the α and β carbons and shields carbons from γ to θ positions. cdnsciencepub.com The interaction between the ester and oxo carbonyl groups can also cause greater shielding of the carbons situated between them. cdnsciencepub.com The development of "molecular rulers" using ¹³C NMR of keto esters like methyl n-oxooctadecanoates helps in determining their penetration depth within lipid bilayers by correlating the chemical shift of carbonyl carbons with the polarity of their environment. researchgate.netnih.gov

Table 1: Representative ¹³C NMR Chemical Shift Effects of the Oxo Group in Methyl Oxooctadecanoates cdnsciencepub.com

| Carbon Position Relative to Oxo Group | Chemical Shift Effect (ppm) |

|---|---|

| α | +12.98 |

| β | -5.73 |

| γ | -0.46 |

| δ | -0.30 |

| ε | -0.27 |

| ζ | -0.13 |

| η | -0.09 |

| θ | -0.06 |

Note: Unitalicized figures were obtained from unambiguous assignments and were used to make the assignments which gave the italicized values. cdnsciencepub.com

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. gsartor.org High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron Impact (EI) mass spectrometry of this compound results in characteristic fragment ions. For example, in the analysis of a related compound, methyl 10-oxooctadecanoate, major fragments at m/z 199 and 214 were observed, which helped to locate the position of the oxo group. asm.org Similar fragmentation patterns would be expected for this compound, allowing for its specific identification. The fragmentation of keto fatty acid esters is well-studied and provides a basis for identifying isomers. scispace.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. gsartor.org The IR spectrum will show characteristic absorption bands for the ketone and ester carbonyl groups. The ester carbonyl (C=O) stretch typically appears around 1740 cm⁻¹, while the ketone carbonyl (C=O) stretch is observed in the range of 1700–1750 cm⁻¹. The presence of these distinct peaks provides strong evidence for the structure of the compound. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or complex samples and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique used for the analysis of volatile compounds like this compound. gsartor.org In GC-MS, the sample is first separated based on the components' boiling points and interactions with the stationary phase in the gas chromatograph. bath.ac.uk The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for each component. bath.ac.uk This allows for the identification and quantification of this compound even in complex mixtures. cdnsciencepub.com For instance, GC-MS has been used to identify and quantify various fatty acid methyl esters, including oxo derivatives, in different samples. bath.ac.ukinnovareacademics.in The retention time in the gas chromatogram and the mass spectrum are used for positive identification.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purification

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of chemical reactions, such as the synthesis of this compound, and for preliminary purification. gsartor.orgnih.gov By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of reactants, products, and byproducts can be visualized. nih.govrsc.org The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system and can be used for its identification. nih.gov For example, in the synthesis of various hydroxyoctadecanoic acids from their corresponding ketoesters, TLC was used to monitor the reaction progress using an eluent of petroleum ether/diethyl ether. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl octadecanoate |

| Methyl 10-oxooctadecanoate |

| Methyl n-oxooctadecanoates |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Since the ketone group at the C-7 position does not create a chiral center, this compound is an achiral molecule and does not exist as enantiomers. Therefore, enantiomeric purity assessment is not applicable to this specific compound.

However, in the broader context of related fatty acid derivatives where a chiral center is present (e.g., hydroxy fatty acid esters), High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for separating and quantifying enantiomers. csfarmacie.cznih.gov The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. csfarmacie.cz

For the hypothetical analysis of a chiral analogue, a normal-phase HPLC system is often preferred. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) carbamate (B1207046) derivatives (e.g., Chiralpak® or Chiralcel® series), have demonstrated broad applicability for resolving enantiomers of various fatty acid derivatives. nih.govmdpi.com The mobile phase typically consists of a nonpolar solvent like n-hexane modified with a small percentage of an alcohol, such as 2-propanol or ethanol, which acts as a polar modifier to modulate retention and enhance enantioselectivity. csfarmacie.cznih.gov

Table 1: Representative HPLC Conditions for Chiral Separation of Fatty Acid Derivatives

| Parameter | Condition | Source |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) | nih.govmdpi.com |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 95:5 v/v) | csfarmacie.cznih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |

| Detection | UV (e.g., 210-220 nm for ester carbonyl) | nih.gov |

| Temperature | Ambient (e.g., 25 °C) | mdpi.com |

This table presents typical conditions used for the enantiomeric separation of chiral fatty acid esters, which would be the basis for developing a method for a chiral analogue of this compound.

Advanced Characterization for Specific Research Applications (e.g., Isomer Differentiation)

A significant challenge in the analysis of this compound is distinguishing it from its various positional isomers (e.g., Methyl 2-oxooctadecanoate, Methyl 8-oxooctadecanoate, etc.). Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

Mass Spectrometry (MS) , particularly when coupled with Gas Chromatography (GC-MS), is instrumental in differentiating positional isomers. While isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ in a predictable manner. The primary fragmentation pathways for aliphatic keto esters are alpha-cleavages on either side of the carbonyl group. For this compound, the key fragment ions would result from cleavage adjacent to the C-7 ketone. This can be contrasted with the fragmentation of other isomers, which would yield ions of different mass-to-charge ratios (m/z). For instance, cleavage between C-6 and C-7 would yield fragments corresponding to the loss of a C6H13 radical, while cleavage between C-7 and C-8 would result in fragments from the loss of a C11H23O2 radical. Comparing the relative intensities of these characteristic fragment ions allows for unambiguous identification of the ketone's position. researchgate.netresearchgate.net

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most definitive method for the differentiation of oxooctadecanoate isomers. The chemical shift of each carbon atom is highly sensitive to its local electronic environment. The position of the oxo group significantly influences the chemical shifts of the adjacent methylene (B1212753) carbons (α-carbons) and, to a lesser extent, those further down the chain (β, γ carbons). cdnsciencepub.com

A comprehensive study by Tullock and Mazurek systematically documented the ¹³C NMR chemical shifts for all 16 positional isomers of methyl oxooctadecanoate. cdnsciencepub.com These data provide a unique fingerprint for each isomer, allowing for unequivocal identification. For this compound, the carbons alpha to the ketone (C-6 and C-8) and the ketone carbon itself (C-7) have highly characteristic chemical shifts that distinguish it from all other isomers. Spectra of the 2- through 9-oxo esters show that interactions between the ester and oxo carbonyl groups cause distinctive shielding of the carbons situated between them. cdnsciencepub.com

Table 2: Selected ¹³C NMR Chemical Shifts (ppm) for Differentiating Methyl Oxooctadecanoate Isomers

| Carbon Position | Methyl 5-oxooctadecanoate | This compound | Methyl 10-oxooctadecanoate |

| C=O (Ester) | 174.2 | 174.2 | 174.2 |

| C-4 | 42.7 | 23.9 | 24.9 |

| C-5 | 211.3 | 29.1 | 29.2 |

| C-6 | 42.9 | 42.8 | 29.3 |

| C-7 | 23.9 | 211.1 | 29.3 |

| C-8 | 29.1 | 42.8 | 24.0 |

| C-9 | 29.3 | 23.9 | 42.8 |

| C-10 | 29.3 | 29.1 | 211.2 |

| C-11 | 29.4 | 29.3 | 42.8 |

| OCH₃ | 51.4 | 51.4 | 51.4 |

Data sourced from Tullock & Mazurek (1976). cdnsciencepub.com Chemical shifts are relative to TMS. This table highlights the distinct chemical shifts of the ketone carbon and its adjacent carbons, providing a clear method for isomer differentiation.

Biological and Biochemical Research of Methyl 7 Oxooctadecanoate

Investigation of Cellular Activity and Molecular Mechanisms of Methyl 7-Oxooctadecanoate and its Derivatives

The biological and biochemical significance of this compound and its closely related derivatives has been a subject of scientific inquiry, particularly focusing on their potential roles in cellular activities and molecular pathways. Research has explored its influence on cancer cell proliferation, inflammation, and microbial growth.

Antiproliferative and Anticancer Studies on Cell Lines (e.g., HeLa, HT29, MCF7, NLF)

While direct studies on this compound are limited, extensive research has been conducted on its derivative, 7-hydroxystearic acid (7-HSA), synthesized from this compound. units.itresearchgate.net These investigations provide significant insights into the potential antiproliferative and anticancer activities of this structural class of compounds against a panel of human cancer cell lines, including HeLa (cervical cancer), HT29 (colon adenocarcinoma), MCF7 (breast cancer), and NLF (normal lung fibroblasts). mdpi.comresearchgate.net

The growth-inhibitory effects of 7-hydroxystearic acid (7-HSA), a derivative of this compound, have been quantified using the MTT assay. mdpi.com This assay measures the metabolic activity of cells, which is indicative of their viability and proliferation. The potency of 7-HSA was determined by its IC₅₀ value, which is the concentration required to inhibit the growth of 50% of the cell population. Across the tested cell lines, 7-HSA demonstrated significant inhibitory activity. For instance, the IC₅₀ values were recorded as 14.7 µM for HT29, 26.6 µM for HeLa, 21.4 µM for MCF7, and 24.9 µM for NLF cells. units.itunibo.it

Further investigations into cellular responses have utilized advanced techniques like ptychography, a quantitative phase imaging method. mdpi.comnih.gov This label-free technology allows for the real-time monitoring of changes in cell proliferation, morphology, and motility upon treatment. researchgate.net Studies employing ptychography on related hydroxystearic acid isomers have shown a reduction in cell proliferation rates and an increase in cell doubling time, particularly in MCF7 and HT29 cells. units.itnih.gov For example, a related compound, 5-HSA, increased the doubling time in MCF7 cells from 24 to 80 hours and in HT29 cells from 25 to 75 hours. nih.gov

Table 1: Growth Inhibitory Potency (IC₅₀) of 7-Hydroxystearic Acid (7-HSA) on Various Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) of 7-HSA |

|---|---|---|

| HT29 | Colon Adenocarcinoma | 14.7 units.itunibo.it |

| HeLa | Cervical Cancer | 26.6 units.itunibo.it |

| MCF7 | Breast Cancer | 21.4 units.itunibo.it |

| NLF | Normal Lung Fibroblasts | 24.9 units.itunibo.it |

| PC3 | Prostate Cancer | 24.3 mdpi.com |

Observations from quantitative phase imaging have suggested that hydroxystearic acids can induce morphological changes in cancer cells consistent with the induction of apoptosis, or programmed cell death. mdpi.com Following treatment with a related isomer, 5-HSA, cells appeared smaller and more rounded. researchgate.net In MCF7 and HT29 cell lines specifically, the appearance of dense, whiter cells was noted, which is indicative of apoptotic bodies. units.itmdpi.com However, it is noteworthy that other studies have suggested that the (R) enantiomers of 7-HSA and 9-HSA may arrest the cell cycle without promoting apoptosis. mdpi.comnih.gov

The biological activity of hydroxystearic acids is significantly influenced by the position of the functional group along the carbon chain, a phenomenon known as regioisomerism. mdpi.com A comparative study of various HSA regioisomers revealed that the position of the hydroxyl group is a critical determinant of antiproliferative potency. researchgate.net Specifically, isomers with the hydroxyl group located on odd-numbered carbon atoms, such as 5-HSA and 7-HSA, demonstrated significant inhibitory activity. mdpi.comresearchgate.net In contrast, 8-HSA showed no inhibitory effect, while 10-HSA and 11-HSA exhibited very weak activity. mdpi.comresearchgate.net Notably, 7-HSA was found to have the highest growth inhibitory potency among the tested isomers against cell lines such as HT29, HeLa, and MCF7. units.itmdpi.com

Anti-inflammatory Properties

This compound is related to a class of endogenous mammalian lipids known as fatty acyl esters of hydroxy fatty acids (FAHFA). researchgate.netunibo.it These lipids, which include esters of 7-hydroxystearic acid, have garnered attention for their metabolic effects, including anti-inflammatory properties. researchgate.netunibo.it The characterization of the biological effects of these molecules is considered important due to their potential role in modulating inflammatory pathways. researchgate.net

Antimicrobial Activity (Antibacterial, Antifungal)

This compound has been identified as a phytochemical constituent in certain plant extracts that exhibit antimicrobial properties. For example, it is one of the compounds found in the plant Nepeta praetervisa. Fractions from this plant have demonstrated significant antibacterial activity against Staphylococcus aureus and moderate activity against Bacillus subtilis.

Furthermore, this compound has been implicated in the antimicrobial action of biosynthesized nanoparticles. In one study, it was identified as a potential capping agent responsible for the reduction of silver ions to silver nanoparticles. journalijar.com These resulting nanoparticles demonstrated bactericidal effects against both Escherichia coli and Staphylococcus aureus. journalijar.com Other research has also noted the antimicrobial potential of nanoparticles synthesized using plant derivatives where this compound was present. core.ac.uk While these studies suggest an association, the direct antimicrobial activity of the isolated compound requires more focused investigation.

Antioxidant Potential

Direct research into the antioxidant capacity of pure this compound is limited. However, its presence has been identified in plant extracts that exhibit notable antioxidant properties. For instance, extracts of Tridax procumbens, which contain related compounds like methyl 14-oxooctadecanoate, show significant antioxidant activity. ijrti.org This activity is often attributed to the high content of phenols, flavonoids, and other bioactive molecules within the plant. ijrti.org Similarly, methanolic extracts of wild orange (Citrus macroptera), found to contain Methyl 10-oxooctadecanoate, demonstrated considerable antioxidant and anti-inflammatory effects. d-nb.info Sesame seed oil, which contains a variety of fatty acid derivatives including methyl esters, also possesses well-documented antioxidant and anti-clastogenic properties, which are linked to its rich profile of bioactive constituents. nih.gov These findings suggest that while the oxo-ester group itself is a site of chemical reactivity, the antioxidant potential of materials containing this compound is likely due to a synergistic effect of multiple components.

Enzymatic Transformations and Metabolic Fates

This compound belongs to a class of lipids known as saturated oxo fatty acids (SOFAs). These compounds are considered to be oxidation products within fatty acid metabolism. The presence of a ketone group on the fatty acid chain represents a step in the oxidative transformation of saturated fatty acids. While often viewed as byproducts of fatty acid oxidation, emerging research suggests that SOFAs may be a previously under-recognized class of endogenous bioactive lipids. Preliminary studies on related keto-esters, such as methyl 7-oxododecanoate, suggest they can modulate the activity of enzymes involved in lipid metabolism pathways, although specific mechanisms are still being elucidated. vulcanchem.com The study of various oxo-octadecanoate isomers, including the 7-oxo variant, is crucial for understanding their effects and assigning their chemical shifts, which helps in identifying them in complex biological samples. cdnsciencepub.com

This compound serves as a key synthetic intermediate and substrate for biotransformations, most notably in the production of its corresponding hydroxyl derivative, 7-hydroxyoctadecanoic acid (7-HSA). Research has demonstrated that the chemical reduction of this compound is a foundational step in synthesizing racemic 7-HSA. gsartor.org This process is critical because various regioisomers of hydroxystearic acids (HSAs), including 7-HSA, exhibit significant biological activities. nih.gov

The reduction of the keto group in this compound to a hydroxyl group yields a molecule with different chemical properties and biological functions. gsartor.orgnih.gov The resulting 7-HSA has been shown to possess potent growth inhibitory activity against several human cancer cell lines.

Table 1: Growth Inhibitory Activity of 7-Hydroxyoctadecanoic Acid (7-HSA)

| Cell Line | IC₅₀ (µM) |

|---|---|

| HT29 (Colon Cancer) | 14.7 |

| HeLa (Cervical Cancer) | 26.6 |

| MCF7 (Breast Cancer) | 21.4 |

| PC3 (Prostate Cancer) | 24.3 |

| NLF (Normal Lung Fibroblasts) | 24.9 |

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for 7-HSA, the reduction product of this compound, against various cell lines.

While direct interaction of this compound with Histone Deacetylase 1 (HDAC1) has not been explicitly detailed, the metabolic product of its reduction, 7-HSA, and its regioisomer, 9-hydroxystearic acid (9-HSA), are subjects of interest in this area. gsartor.orgnih.gov Notably, 9-HSA has been identified as a competitive inhibitor of the HDAC1 isoform, an activity linked to its role in the cancerogenesis of the HT29 human colon adenocarcinoma cell line. gsartor.orgresearchgate.net The biological activity of these hydroxystearic acids underscores the importance of the metabolic pathway that begins with their oxo-ester precursors like this compound. The transformation from an oxo-ester to a hydroxy-acid is a critical step that yields a molecule capable of interacting with significant biochemical targets like HDACs. gsartor.org

Role in Natural Biological Processes (e.g., as a component in plant extracts with observed biological activity)

Other regioisomers of methyl oxooctadecanoate have also been found in various plants, highlighting the role of this class of compounds in natural products. The presence of these keto-esters in plant extracts is often associated with a range of observed bioactivities.

Table 2: Methyl Oxooctadecanoate Esters in Bioactive Plant Extracts

| Compound | Plant Source | Observed Biological Activity of Extract | Reference |

|---|---|---|---|

| This compound | Unspecified plant extract | Capping agent in antimicrobial nanoparticle synthesis | core.ac.uk |

| Methyl 10-oxooctadecanoate | Citrus macroptera (Wild Orange) | Antioxidant, Anti-inflammatory | d-nb.info |

| Methyl 14-oxooctadecanoate | Tridax procumbens | Antioxidant, Antibacterial | ijrti.org |

Applications in Advanced Materials and Nanotechnology

Incorporation into Nanoparticle Synthesis and Stabilization (e.g., silver nanoparticles)

A significant application of Methyl 7-oxooctadecanoate is in the eco-friendly synthesis of silver nanoparticles (AgNPs). journalijar.com This process often utilizes plant extracts, such as from Withania somnifera (Ashwagandha), which contain this compound as a key bioactive component. researchgate.netcore.ac.uk

The synthesis involves the reduction of silver ions (Ag⁺) from a precursor like silver nitrate (B79036) (AgNO₃) to form elemental silver (Ag⁰), which then aggregates to form nanoparticles. journalijar.comresearchgate.netresearchgate.net Spectroscopic studies, particularly Fourier Transform Infrared (FTIR) spectroscopy, have identified this compound as being involved in this reduction process. journalijar.comresearchgate.net A strong peak around 1612-1620 cm⁻¹ in the FTIR spectra of the synthesized nanoparticles is attributed to the capping material from the plant extract, corresponding to this compound. journalijar.comresearchgate.netresearchgate.net This indicates that the compound not only facilitates the reduction of silver ions but also acts as a "capping" agent. researchgate.netresearchgate.net

As a capping agent, this compound adsorbs onto the surface of the newly formed silver nanoparticles. This surface layer provides stability, preventing the nanoparticles from aggregating and controlling their size and shape. core.ac.ukresearchgate.net The nanoparticles synthesized in the presence of Withania somnifera extract, containing this compound, have been observed to be spherical and irregular in shape, with sizes ranging from 5 to 40 nanometers. journalijar.comresearchgate.nettechscience.cn This dual role as both a reducing and stabilizing agent makes it a valuable component in creating stable, well-dispersed nanoparticle solutions. researchgate.net

Table 1: Research Findings on this compound in Silver Nanoparticle Synthesis

| Parameter | Finding | Analytical Method | Source(s) |

|---|---|---|---|

| Role | Reducing and Capping/Stabilizing Agent | FTIR Spectroscopy | researchgate.netcore.ac.ukresearchgate.netresearchgate.net |

| Precursor | Silver Nitrate (AgNO₃) | - | journalijar.comresearchgate.net |

| Mechanism | Reduction of Ag⁺ to Ag⁰ | FTIR Spectroscopy | journalijar.comresearchgate.netresearchgate.net |

| Source | Withania somnifera (Ashwagandha) leaf extract | - | journalijar.comresearchgate.nettechscience.cn |

| Particle Size | 5-40 nm | Transmission Electron Microscopy (TEM) | journalijar.comresearchgate.nettechscience.cn |

| Particle Shape | Spherical, Irregular | Transmission Electron Microscopy (TEM) | researchgate.netcore.ac.uktechscience.cn |

| Application | Antimicrobial | - | core.ac.uktechscience.cncabidigitallibrary.org |

Potential for Biomaterial Development

The nanoparticles synthesized using this compound exhibit properties that suggest significant potential for biomaterial development, particularly in the medical field. The primary application highlighted in research is the antimicrobial activity of the resulting silver nanoparticles. core.ac.uktechscience.cncabidigitallibrary.org These biologically synthesized nanoparticles have shown bactericidal effects against various pathogens. journalijar.com

The development of materials that can inhibit microbial growth is a cornerstone of creating advanced biomaterials for applications such as wound dressings, medical device coatings, and antimicrobial textiles. core.ac.uk By serving as a key component in the synthesis of antimicrobial AgNPs, this compound contributes directly to the development of these functional biomaterials. core.ac.ukcabidigitallibrary.org

Furthermore, the broader class of fatty acid derivatives is being explored for creating novel biomaterials. For instance, related compounds like hydroxystearic acids have been successfully loaded into biocompatible carriers such as keratin (B1170402) nanoparticles and magnetic nanoparticles for potential biomedical applications. mdpi.com This indicates a promising avenue for future research where this compound itself, or the nanoparticles it helps create, could be incorporated into more complex drug delivery systems or tissue engineering scaffolds. The use of this compound in green synthesis aligns with the growing demand for biocompatible and environmentally friendly processes in biomaterial manufacturing. core.ac.uk

Comparative Analysis and Structure Activity Relationships

Comparison with Other Oxooctadecanoate Isomers

The placement of the carbonyl group along the octadecanoic acid chain is a critical determinant of the biological and chemical properties of methyl oxooctadecanoate isomers. While information on Methyl 7-oxooctadecanoate is limited, comparisons with its regioisomers such as Methyl 5-oxooctadecanoate, Methyl 10-oxooctadecanoate, and Methyl 12-oxooctadecanoate, reveal the importance of the ketone's position. mdpi.combiosynth.comcymitquimica.com

Methyl 12-oxooctadecanoate has been identified as a compound with potential anti-hyperlipidemic and anti-ulcer activities. medchemexpress.com Its structure, featuring a keto group at the 12th carbon, is key to its interaction with biological systems and its metabolic processing. This isomer can be synthesized from methyl 12-hydroxystearate through oxidation.

Methyl 10-oxooctadecanoate is another isomer whose properties are defined by the location of its ketone group. biosynth.comnih.gov It is recognized as a fatty acid ester and can be formed through the rearrangement of epoxides of methyl oleate. biosynth.commdpi.com

Methyl 5-oxooctadecanoate is also part of this family of isomers, with its own distinct chemical and potential biological characteristics dictated by the C5-keto position. mdpi.comnih.gov

The general principle is that the position of the keto group influences the molecule's reactivity and how it interacts with enzymes and cellular receptors. For instance, the protons adjacent to the ketone group in Methyl 12-oxooctadecanoate show distinct shifts in nuclear magnetic resonance (NMR) studies, highlighting the electronic effect of the carbonyl group. While all are esters of oxooctadecanoic acid, their value in scientific research and potential applications can vary significantly based on this structural difference.

Structure-Biological Activity Correlations in Hydroxystearic Acid Derivatives

The biological activities of hydroxystearic acid (HSA) derivatives are intimately linked to their molecular structure, particularly the position of the hydroxyl group and the nature of other functional groups. nih.govacs.org These compounds are of growing interest due to their diverse biological effects, including anti-inflammatory and anti-proliferative properties. nih.govnih.gov

Research on various regioisomers of HSA has shown that the placement of the hydroxyl group along the carbon chain significantly impacts their biological potency. nih.gov For example, a study investigating the antiproliferative effects of different HSA regioisomers on human cancer cell lines found that isomers with the hydroxyl group at positions 5, 7, and 9 exhibited notable growth inhibitory activity. nih.gov Specifically, 7-HSA was found to have the highest potency against several cell lines. nih.gov In contrast, 10-HSA and 11-HSA showed weak effects, and 8-HSA had no inhibitory activity. nih.gov

The esterification of the hydroxyl group can also abolish the growth inhibitory potency, indicating the importance of a free hydroxyl group for this particular activity. nih.gov Furthermore, the chirality at the hydroxyl-bearing carbon can influence the biological effect, as seen in studies of (R)-12-hydroxystearic acid derivatives. acs.org

Hydroxystearic acids are also key components of fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with anti-diabetic and anti-inflammatory effects. nih.govnih.gov The position of the ester bond in FAHFAs affects their hydrolysis and, consequently, their biological activity. nih.gov For instance, some FAHFA isomers are more effective at potentiating insulin-stimulated glucose transport than others. nih.gov

Regioisomeric Effects on Biological Potency and Mechanistic Insights

The position of a functional group on a fatty acid chain, known as regioisomerism, has profound effects on the biological potency and the underlying mechanisms of action. This is particularly evident in the study of hydroxystearic acids and their derivatives.

The antiproliferative activity of hydroxystearic acids (HSAs) is highly dependent on the location of the hydroxyl group. nih.gov A systematic study of HSA regioisomers revealed that those with the hydroxyl group at positions 5, 7, and 9 are effective growth inhibitors against various human tumor cell lines. nih.gov In contrast, the 8-HSA isomer was inactive, and the 10- and 11-HSA isomers had very weak activity. nih.gov This suggests that the specific positioning of the hydroxyl group is crucial for the molecule's interaction with its biological target.

Mechanistically, the biological effects of these regioisomers can be attributed to their ability to interact with specific cellular pathways. For instance, 9-HSA has been shown to act as a histone deacetylase (HDAC) inhibitor, leading to cell cycle arrest. nih.gov The differential activity of the HSA regioisomers implies that the spatial arrangement of the hydroxyl group determines the effectiveness of this interaction.

In the context of fatty acid esters of hydroxy fatty acids (FAHFAs), regioisomerism also plays a critical role. The position of the ester linkage influences the rate of hydrolysis by enzymes like carboxyl ester lipase (B570770), which in turn affects the bioavailability and activity of the FAHFA. nih.gov Some FAHFA isomers have been shown to be more potent in their anti-inflammatory and anti-diabetic effects. For example, certain isomers are more effective at inhibiting LPS-induced cytokine secretion from immune cells. nih.gov These findings underscore the importance of precise molecular geometry in determining biological outcomes.

Future Research Directions and Emerging Applications

Targeted Synthesis of Enantiopure Methyl 7-Oxooctadecanoate and Derivatives

A significant challenge and a crucial direction for future research is the development of methods for the targeted synthesis of enantiopure this compound. The synthesis of compounds with specific chirality is a primary goal in modern chemistry and pharmaceutical research, as individual enantiomers of a molecule can exhibit markedly different pharmacological, metabolic, and toxicological profiles. nih.gov Preliminary studies on related hydroxy fatty acid derivatives, which can be synthesized from their keto precursors, have often utilized racemic mixtures. mdpi.com Researchers have noted that the potency of these molecules is influenced by the specific characteristics of cell lines, underscoring the need to evaluate the distinct biological activities of each enantiomer in future studies. mdpi.com

Asymmetric catalysis, including organocatalysis, biocatalysis, and transition-metal catalysis, offers a powerful toolkit for creating specific enantiomers. nih.govfrontiersin.org Developing such stereoselective synthetic routes for this compound would be a critical step. It would allow for the isolation and evaluation of the (R) and (S) enantiomers, enabling researchers to determine which form is responsible for any observed biological effects and to produce the more active and safer isomer for potential applications. nih.gov

In-depth Mechanistic Elucidation of Biological Activities

While preliminary studies have hinted at the biological relevance of oxo-fatty acids, the precise molecular mechanisms of this compound remain largely uncharacterized. For instance, a mixture containing the related methyl 5-oxooctadecanoate was observed to have a cardioprotective effect, but the study's authors concluded that further research is necessary to confirm if this is due to antioxidant activity or other mechanisms. farmaciajournal.com Similarly, studies on the antiproliferative activity of 5-hydroxystearic acid (a reduction product of the corresponding keto acid) against various human cancer cell lines showed differing levels of potency, indicating that the molecule's effects are likely tied to specific cellular pathways that vary between cell types. mdpi.com

Future investigations must focus on elucidating these pathways. Research should aim to identify the specific enzymes, cellular receptors, and signaling cascades that interact with this compound and its metabolites. Understanding its mechanism of action is fundamental to validating its therapeutic potential and identifying specific diseases or conditions where it could be most effective.

Exploration of Novel Bio-conjugates and Delivery Systems (e.g., nanoparticles)

A promising frontier for this compound lies in its use in advanced drug delivery systems. One notable area of exploration is its role in the green synthesis of metallic nanoparticles. nih.gov Plant extracts containing a variety of secondary metabolites, including compounds like this compound, can serve as natural reducing and stabilizing agents for producing nanoparticles. nih.gov These biologically synthesized nanomaterials have potential applications in nanomedicine for treating various diseases, in part due to their antimicrobial properties. nih.gov

Future research could focus on using this compound as a key component in creating biocompatible nanoparticles. Furthermore, the compound itself could be encapsulated within delivery systems like liposomes or conjugated to targeting moieties such as antibodies or peptides. Such bio-conjugates and delivery systems could enhance the compound's stability, bioavailability, and targeting to specific tissues or cells, potentially amplifying its therapeutic effects while minimizing off-target impacts.

Industrial and Pharmaceutical Relevance of Derivatized Forms

The chemical structure of this compound, with its ketone group and ester linkage, makes it a versatile precursor for a wide range of derivatives with significant industrial and pharmaceutical potential. Through chemical reactions such as reduction, oxidation, or condensation, a variety of related compounds can be synthesized.

The reduction of the keto group yields methyl 7-hydroxyoctadecanoate. Hydroxy fatty acids are valuable in numerous industries, serving as lubricants, surfactants, plasticizers, and components in cosmetics and foods. mdpi.com Conversely, further oxidation could lead to dicarboxylic acids. Additionally, the ketone group can be a handle to create novel heterocyclic compounds, which may possess unique biological activities. researchgate.net The derivatization of this compound opens up possibilities for creating new molecules with tailored properties for diverse applications, from specialty chemicals to new pharmaceutical agents. jksus.org

| Potential Derivative Class | Key Reaction | Potential Applications |

| Hydroxy-fatty acid esters | Reduction | Lubricants, Surfactants, Cosmetics, Food additives mdpi.com |

| Dicarboxylic acids | Oxidation | Polymer synthesis, Chelating agents |

| Heterocyclic compounds | Condensation/Cyclization | Pharmaceuticals, Agrochemicals researchgate.net |

| Alkanes | Reduction | Biofuels, Phase-change materials |

Environmental and Ecological Research Implications

As with any chemical compound intended for broader use, a thorough assessment of the environmental and ecological impact of this compound is essential. Safety data for the related compound methyl 12-oxooctadecanoate suggests it is not expected to be persistent, bioaccumulative, or highly toxic to aquatic life, though it is classified as slightly hazardous for water. caymanchem.comchemicalbook.com Similar ecotoxicological studies are needed for this compound to establish a comprehensive safety profile.

On the other hand, its natural origin presents positive environmental implications. As a plant-derived compound, it represents a renewable feedstock. tennessee.edu Its potential role in the eco-friendly synthesis of nanoparticles highlights its utility in green chemistry. nih.gov Furthermore, research into plant-based waxes and coatings for agricultural products is growing, driven by the need for sustainable alternatives to petroleum-based products. tennessee.edu Investigating the potential of this compound and its derivatives for such applications could contribute to the development of biodegradable and renewable materials, aligning with global sustainability goals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.